molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Cat. No.: B1529358
CAS No.: 1310213-19-4
M. Wt: 228.33 g/mol
InChI Key: NXXUMFZHNHWZLA-UHFFFAOYSA-N
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Description

Introduction and Fundamental Properties

Nomenclature and Structural Classification

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate belongs to the carbamate family of organic compounds, characterized by the presence of the carbamate functional group with the general structure -O-CO-NH-. The compound is officially catalogued under the Chemical Abstracts Service number 1310213-19-4. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as tert-butyl (6-methyl-3-piperidinyl)methylcarbamate. Additional systematic naming conventions include the descriptor this compound, which provides clear indication of the substitution pattern and functional group arrangement.

The compound possesses a unique structural classification that combines elements of both piperidine chemistry and carbamate functionality. The piperidine ring system contributes to the heterocyclic nature of the molecule, while the carbamate group provides the characteristic -NH-CO-O- linkage that defines this class of compounds. This dual structural identity places the compound within the broader category of nitrogen-containing heterocycles with protective group functionality, commonly utilized in organic synthesis applications.

The molecular structure incorporates a six-membered saturated piperidine ring bearing a methyl substituent at the 6-position and a carbamate-protected methylamino group at the 3-position. The tert-butyl group serves as the alkyl component of the carbamate ester, providing steric bulk that influences both the chemical reactivity and physical properties of the compound.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry has its origins in the nineteenth century, when European missionaries in West Africa first documented the biological activity of carbamate-containing compounds derived from Calabar beans (Physostigma venenosum). These early observations led to the isolation of physostigmine in 1864 by Jobst and Hesse, marking the beginning of systematic carbamate research. The subsequent decades witnessed significant advances in understanding carbamate structure and function, culminating in the recognition of carbamates as important pharmaceutical intermediates and protective groups in organic synthesis.

The broader utilization of carbamate compounds began in earnest during the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the development of carbamate-based pesticides and pharmaceutical agents. The introduction of carbaryl in 1953 by the Union Carbide Corporation represented a significant milestone in carbamate application, demonstrating the versatility of this functional group in various chemical contexts.

Contemporary carbamate chemistry has evolved to encompass a wide range of synthetic applications, particularly in the pharmaceutical industry where carbamate groups serve as protecting groups for amine functionality. The development of tert-butyl carbamate (tert-butoxycarbonyl or Boc) protecting group chemistry has become particularly important in peptide and pharmaceutical synthesis, providing a reliable method for temporary protection of amine groups during multi-step synthetic sequences.

The specific compound under investigation, this compound, represents a modern application of carbamate chemistry in the context of pharmaceutical intermediate synthesis. The incorporation of the piperidine ring system reflects the continued evolution of carbamate chemistry toward more complex heterocyclic structures with enhanced biological activity potential.

Physicochemical Properties

Molecular Formula and Weight

The molecular composition of this compound is represented by the molecular formula C₁₂H₂₄N₂O₂. This formula indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms in the molecular structure. The molecular weight has been determined to be 228.33 grams per mole, providing important information for stoichiometric calculations and analytical applications.

The molecular formula reveals several key structural features of the compound. The presence of two nitrogen atoms indicates the incorporation of both the piperidine ring nitrogen and the carbamate nitrogen functionality. The two oxygen atoms correspond to the carbonyl and ether oxygen atoms within the carbamate group. The relatively high carbon to heteroatom ratio reflects the substantial alkyl character contributed by the tert-butyl group and the piperidine ring system.

Table 1: Molecular Composition Data

Parameter Value Source
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Carbon Atoms 12
Hydrogen Atoms 24
Nitrogen Atoms 2
Oxygen Atoms 2

The molecular weight of 228.33 grams per mole places this compound within the typical range for pharmaceutical intermediates and synthetic building blocks. This molecular weight is sufficiently low to ensure good handling properties while maintaining the structural complexity necessary for specific chemical applications.

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a solid material with a powder-like physical form. This solid state at room temperature is consistent with the molecular structure and intermolecular interactions expected for carbamate compounds of this molecular weight range. The powder form facilitates handling and storage in research and synthetic applications.

The physical state of the compound is influenced by several structural factors, including the presence of the tert-butyl group, which contributes significant steric bulk, and the carbamate functionality, which can participate in hydrogen bonding interactions. These structural features contribute to the stability of the solid state under ambient conditions.

The appearance characteristics of the compound have not been extensively documented in the available literature, though the powder form suggests a crystalline or amorphous solid structure. The physical form is suitable for typical synthetic and analytical applications, allowing for accurate weighing and handling in laboratory environments.

Solubility Profile

Detailed solubility data for this compound in various solvents is limited in the available literature. However, based on the structural characteristics of the compound, certain solubility trends can be anticipated. The presence of the tert-butyl group and the piperidine ring system suggests moderate lipophilic character, while the carbamate functionality may contribute to polar interactions with appropriate solvents.

Carbamate compounds generally exhibit good solubility in organic solvents such as dichloromethane, ethanol, and other polar aprotic solvents. The combination of the lipophilic piperidine ring system with the polar carbamate group suggests that this compound may exhibit favorable solubility in medium-polarity organic solvents commonly used in pharmaceutical synthesis.

The solubility profile is an important consideration for synthetic applications, as it influences reaction conditions, purification procedures, and handling protocols. The anticipated solubility characteristics suggest compatibility with standard organic synthesis methodologies and purification techniques.

Stability Parameters

The stability characteristics of this compound are influenced by the inherent stability of the carbamate functional group and the specific structural features of this compound. Storage recommendations indicate that the compound should be maintained at -4°C for short-term storage (1-2 weeks) and at -20°C for longer storage periods (1-2 years). These storage conditions suggest that the compound is relatively stable under controlled conditions but may be susceptible to degradation at elevated temperatures or under prolonged ambient storage.

The carbamate functional group is known to exhibit moderate stability under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions. The resonance stabilization within the carbamate group contributes to its overall stability, with the C-N bond rotational barrier being approximately 3-4 kcal/mol lower than that of structurally analogous amides. This reduced rotational barrier makes carbamates somewhat more reactive than amides while maintaining sufficient stability for synthetic applications.

Table 2: Stability and Storage Parameters

Storage Condition Duration Temperature Source
Short-term 1-2 weeks -4°C
Long-term 1-2 years -20°C
Working temperature - Room temperature

The stability profile indicates that the compound requires controlled storage conditions to maintain its chemical integrity over extended periods. The recommended storage temperatures suggest that thermal degradation pathways may be operative at ambient temperatures, making cold storage essential for long-term stability.

Structural Characterization

Configuration of the Piperidine Ring

The piperidine ring system in this compound adopts a six-membered saturated heterocyclic structure with nitrogen as the heteroatom. The ring configuration is characterized by the presence of a methyl substituent at the 6-position and a carbamate-protected methylamino substituent at the 3-position. The Simplified Molecular Input Line Entry System representation of the compound (CC1CCC(CN1)CNC(=O)OC(C)(C)C) provides detailed information about the connectivity and substitution pattern within the piperidine ring.

The piperidine ring typically adopts a chair conformation in its most stable state, similar to cyclohexane. However, the presence of the nitrogen heteroatom and the specific substitution pattern can influence the preferred conformational state. The 6-methyl and 3-methylcarbamate substituents create a 1,3-diaxial or 1,3-diequatorial relationship depending on the specific chair conformation adopted by the ring system.

The nitrogen atom within the piperidine ring can exhibit pyramidal geometry with the lone pair of electrons occupying a specific spatial orientation. This lone pair can participate in various interactions, including coordination with electrophilic centers and participation in hydrogen bonding networks. The basicity of the piperidine nitrogen is modulated by the electronic effects of the substituents and the overall molecular environment.

The substitution pattern within the piperidine ring creates specific stereochemical requirements that influence both the chemical reactivity and the physical properties of the compound. The relative positions of the methyl and carbamate substituents determine the overall molecular shape and the accessibility of reactive sites for chemical transformations.

Carbamate Functional Group Analysis

The carbamate functional group in this compound exhibits the characteristic -NH-CO-O- linkage that defines this class of compounds. The specific structure features a tert-butyl ester group attached to the carbonyl carbon, with the nitrogen atom connected to the methylamino group extending from the piperidine ring system. This arrangement creates a protected amine functionality that can be selectively deprotected under appropriate conditions.

The carbamate group exhibits resonance stabilization through the interaction between the nitrogen lone pair and the carbonyl π-system. This resonance interaction results in partial double bond character for the C-N bond and contributes to the planarity of the carbamate functional group. The resonance structures involved in this stabilization include contributions from both the neutral form and the zwitterionic form of the carbamate group.

The electronic structure of the carbamate group influences its chemical reactivity patterns. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the oxygen atoms, making it susceptible to nucleophilic attack. The nitrogen atom exhibits reduced nucleophilicity compared to free amines due to the resonance interaction with the carbonyl group. These electronic characteristics determine the specific reaction pathways available to the compound.

The tert-butyl ester component of the carbamate group provides both steric protection and electronic stabilization. The bulky tert-butyl group creates steric hindrance that can influence reaction selectivity and protect the carbamate group from unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, making it an effective protecting group for amine functionality.

Stereochemical Considerations

The stereochemical aspects of this compound are primarily determined by the substitution pattern within the piperidine ring and the conformational preferences of the carbamate group. The presence of substituents at the 3- and 6-positions of the piperidine ring creates potential for stereoisomerism, depending on the relative configuration of these substituents.

The piperidine ring can adopt various conformational states, with the chair conformation being generally preferred due to minimized steric interactions. The specific chair conformation adopted will depend on the relative energies of having the substituents in axial versus equatorial positions. The 6-methyl group typically prefers an equatorial position to minimize 1,3-diaxial interactions, while the position of the 3-carbamate substituent will be influenced by similar steric considerations.

The carbamate functional group itself can exhibit conformational isomerism due to the partial double bond character of the C-N linkage. Two primary conformations are possible: cis and trans arrangements around the C-N bond. The energy difference between these conformations is typically small (1-1.5 kcal/mol), and the ratio of conformers can be influenced by solvent effects, temperature, and intramolecular interactions.

The stereochemical properties of the compound are important for understanding its chemical behavior and potential biological activity. The three-dimensional arrangement of atoms influences molecular recognition, binding affinity, and reaction selectivity in various chemical and biological contexts.

Conformational Analysis

The conformational behavior of this compound is governed by the interplay between the piperidine ring flexibility and the restricted rotation around the carbamate C-N bond. The piperidine ring system exhibits conformational mobility, with rapid interconversion between chair conformations at room temperature. The energy barriers for ring flipping are typically low enough to allow dynamic exchange between conformational states.

The carbamate group contributes additional conformational complexity due to the restricted rotation around the C-N bond. The rotational barrier around this bond is approximately 15-20 kcal/mol, which is sufficient to restrict rotation at ambient temperatures but allows for conformational exchange at elevated temperatures. This restricted rotation results in the coexistence of cis and trans conformers around the carbamate C-N bond.

The overall molecular conformation is determined by the combination of piperidine ring conformation and carbamate group geometry. The preferred conformations will be those that minimize steric clashes while optimizing favorable intramolecular interactions. The tert-butyl group provides significant steric bulk that influences the accessible conformational space and may restrict certain molecular arrangements.

Table 3: Conformational Parameters

Structural Element Conformational Feature Energy Consideration
Piperidine Ring Chair conformation Low barrier ring flipping
Carbamate C-N Bond Cis/trans isomerism 15-20 kcal/mol barrier
tert-Butyl Group Steric bulk Restricts conformational space

Computational studies and experimental investigations of similar carbamate compounds suggest that the trans conformation around the carbamate C-N bond is generally preferred in the gas phase, while solvent effects and intramolecular interactions can influence the conformational equilibrium in solution. The specific conformational preferences of this compound would require detailed computational or experimental analysis to determine precisely.

Properties

IUPAC Name

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUMFZHNHWZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate generally involves the protection of the amine group of 6-methylpiperidin-3-amine with a tert-butyl carbamate protecting group. The key synthetic steps and conditions are summarized below based on diverse literature sources and industrial protocols.

Boc Protection of 6-Methylpiperidin-3-amine

  • Starting Material: 6-Methylpiperidin-3-amine (free amine)
  • Reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF)
  • Catalyst/Base: Typically triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct
  • Conditions: Room temperature to mild heating (20–40°C)
  • Reaction Time: Several hours (2–24 hours depending on scale and conditions)
  • Workup: Aqueous extraction followed by purification via recrystallization or chromatography

This method is a classical Boc protection reaction where the amine nucleophile attacks the Boc2O reagent, forming the carbamate linkage and releasing tert-butanol as a byproduct.

Alternative Synthetic Routes and Enantiomeric Resolution

In some advanced synthetic routes, especially for chiral forms such as (3R,6S)-tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, the preparation involves:

  • Catalytic hydrogenation and benzyl protection steps prior to Boc protection to control stereochemistry.
  • Salt formation and resolution techniques to separate enantiomers using chiral resolving agents in solvents, enabling isolation of the desired stereoisomer.
  • These methods improve the stereochemical purity and are applicable in industrial scale synthesis of intermediates for JAK3 enzyme inhibitors and other pharmaceuticals.

Practical Preparation Protocol Example

Step Reagents/Conditions Description
1. 6-Methylpiperidin-3-amine, Boc2O, TEA, DCM Dissolve amine in DCM, add TEA, cool to 0°C, slowly add Boc2O
2. Stir at room temperature for 4-12 hours Monitor reaction by TLC or HPLC
3. Quench with water, extract organic layer Separate phases, wash organic layer with brine
4. Dry over anhydrous sodium sulfate Filter and concentrate under reduced pressure
5. Purify by recrystallization or column chromatography Obtain this compound as solid

Solubility and Formulation Notes

For applications requiring solution preparation, such as biological assays, the compound can be dissolved in solvents like DMSO, PEG300, Tween 80, or corn oil following a stepwise addition protocol to maintain solution clarity. Physical methods such as vortexing, ultrasound, or mild heating (hot water bath) facilitate dissolution.

Stock Solution Preparation Volume of Solvent for 1 mg Compound (mL)
1 mM 4.6661
5 mM 0.9332
10 mM 0.4666

This data supports formulation for in vivo and in vitro studies, ensuring the compound's bioavailability and stability.

Summary of Research Findings and Industrial Relevance

  • The Boc protection method is the most straightforward and widely used preparation technique.
  • Advanced methods involving catalytic hydrogenation, benzyl protection, and chiral resolution are critical for producing enantiomerically pure forms.
  • The preparation methods emphasize mild reaction conditions, cost-effectiveness, and scalability.
  • The compound serves as a key intermediate in the synthesis of enzyme inhibitors, especially targeting JAK3, with industrial processes optimized for high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

Tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate serves as a building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : It can be employed in the construction of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Protecting Group for Amines : The compound acts as a protecting group during chemical reactions, allowing selective functionalization of other parts of the molecule without interfering with amine groups.

Biology

In biological research, this compound is instrumental in studying:

  • Enzyme Interactions : It is used to investigate enzyme inhibitors and receptor ligands, particularly in the context of neurological pathways .
  • Mechanism of Action : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This property is crucial for developing drugs targeting various diseases.

Medicine

The medicinal applications of this compound include:

  • Drug Development : It is explored as a precursor for new drugs aimed at treating neurological disorders such as Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) and β-secretase, enzymes involved in amyloid beta peptide aggregation .
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage induced by amyloid beta peptides, reducing inflammation markers and oxidative stress .

Industrial Applications

In industry, this compound is utilized for:

  • Production of Agrochemicals : It serves as an intermediate in synthesizing various agrochemicals.
  • Specialty Chemicals : The compound's unique properties make it valuable in producing specialty chemicals used across different sectors.

Case Studies

Study TitleFocusFindings
Inhibition of AChE by Tert-butyl N-(6-methylpiperidin-3-yl)methylcarbamateNeuropharmacologyDemonstrated significant inhibition of AChE activity, suggesting potential for treating Alzheimer's disease.
Enzyme Inhibition StudiesBiochemistryShowed that the compound effectively inhibits β-secretase, impacting amyloid beta aggregation pathways.
Synthesis of Novel AntagonistsOrganic ChemistryUtilized tert-butyl N-(6-methylpiperidin-3-yl)methylcarbamate as a precursor for synthesizing novel receptor antagonists with enhanced efficacy.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors or other proteins, modulating their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate are best contextualized by comparing it to analogs with variations in substituent placement, ring systems, or protective groups. Below is a systematic analysis:

Positional Isomers on the Piperidine Ring

Compounds with methyl or carbamate groups at alternative positions on the piperidine ring exhibit distinct physicochemical and reactivity profiles:

Compound Name CAS Number Substituent Position Molecular Formula Key Differences Source
tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate 1271024-76-0 6-methyl, 3-position C₁₁H₂₂N₂O₂ Stereochemical configuration (3S,6R) affects receptor binding in kinase inhibitors . PharmaBlock
tert-butyl N-(4-methylpiperidin-4-yl)carbamate 163271-08-7 4-methyl, 4-position C₁₁H₂₂N₂O₂ Quaternized methyl at 4-position reduces ring flexibility, impacting solubility . PharmaBlock
tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate 1227917-63-6 6-methyl, 3-position C₁₁H₂₂N₂O₂ Enantiomeric form (3R,6S) shows varied metabolic stability in preclinical studies . PharmaBlock

Substituent Variations

Replacement of the methyl group with halogens or functional groups alters electronic properties and biological activity:

Compound Name CAS Number Substituent Molecular Formula Key Differences Source
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate 885688-49-3 6-carbamoyl C₁₂H₂₃N₃O₃ Carbamoyl group enhances hydrogen-bonding capacity, improving target affinity . Parchem
tert-butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate N/A Dichloropyridyl C₁₇H₂₁ClN₅O₃ Chlorine atoms increase lipophilicity and efflux pump inhibition potency . Research synthesis
tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate 285119-72-4 Chloropyridinyl C₁₁H₁₆ClN₂O₂ Pyridine core replaces piperidine, altering π-π stacking interactions . Home Sunshine Pharma

Core Ring Modifications

Replacement of the piperidine ring with other heterocycles or aliphatic systems:

Compound Name CAS Number Core Structure Molecular Formula Key Differences Source
tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate N/A Pyridine C₁₃H₂₀N₂O₄ Dimethoxy groups on pyridine improve solubility but reduce blood-brain barrier penetration . Catalog
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane C₁₀H₁₉NO₃ Cyclopentane core lacks basicity, limiting use in ion-channel targets . PharmaBlock

Biological Activity

Tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol

The compound features a tert-butyl group, which enhances its stability and steric hindrance, influencing its interactions with biological targets. The presence of the 6-methylpiperidine ring is critical for its biological activity, particularly in enzyme inhibition and receptor modulation.

This compound primarily acts through:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in drug development targeting various diseases, including neurological disorders.
  • Receptor Modulation : It may interact with receptors or other proteins, modulating their function and signaling pathways, which can lead to therapeutic effects in conditions such as Alzheimer's disease .

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes relevant to neurological pathways, including acetylcholinesterase (AChE) and β-secretase. In vitro studies indicate that it can significantly reduce amyloid beta peptide aggregation, which is a hallmark of Alzheimer's disease .
  • Neuroprotective Effects : Research indicates that the compound may protect astrocytes from damage induced by amyloid beta peptides, reducing inflammation markers such as TNF-α and free radicals .
  • Potential for Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing drugs aimed at treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Differences
Tert-butyl (6-methylpyridin-3-yl)carbamateC11H16N2O2Lacks piperidine structure; different activity profiles
(R)-Tert-butyl methyl(piperidin-3-YL)carbamateC11H22N2O2Contains methyl group on nitrogen; variations in reactivity
Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamateC11H22N2O2Stereochemical differences may influence pharmacological properties

This table illustrates how structural differences can lead to variations in biological activity, emphasizing the distinctiveness of this compound.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological contexts:

  • Alzheimer's Disease Models : In vitro studies demonstrated that this compound could inhibit β-secretase activity with an IC50 value indicative of its potency. Additionally, it showed significant inhibition of amyloid beta aggregation at concentrations around 100 μM .
  • Neuroprotective Studies : Experimental models have shown that treatment with this compound can mitigate cell death in astrocytes exposed to amyloid beta peptides, suggesting a protective role against neurodegeneration .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling tert-butyl carbamate with a functionalized 6-methylpiperidin-3-ylmethyl precursor. Key steps include:

  • Amine activation : Deprotonation of the carbamate using bases like NaH or K₂CO₃ (in solvents such as DMF or THF) to facilitate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural elucidation : NMR (¹H/¹³C) confirms the piperidine ring substitution pattern and carbamate linkage. For stereoisomers, chiral HPLC or X-ray crystallography may be required .
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS ensures >95% purity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₂₂N₂O₂, MW 214.31) .

Q. How should researchers handle stability and storage of this compound?

  • Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the carbamate group.
  • Monitor degradation via periodic HPLC analysis, especially if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Design of Experiments (DoE) : Use factorial design to systematically vary parameters (e.g., base strength, solvent polarity) and identify critical factors affecting yield .
  • Byproduct analysis : LC-MS or 2D NMR can characterize side products (e.g., over-alkylated derivatives), guiding process refinements .
  • Kinetic studies : Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy to pinpoint optimal quenching times .

Q. What strategies enable enantioselective synthesis of stereoisomers like (3R,6R)-6-methylpiperidin-3-yl derivatives?

  • Chiral auxiliaries : Use tert-butyl carbamates with enantiopure amines or resolve racemic mixtures via diastereomeric salt formation .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Pd with chiral ligands) can induce stereocontrol during piperidine functionalization .
  • Dynamic kinetic resolution : Combine enzymatic (lipase-mediated) and chemical steps to favor a single enantiomer .

Q. How can the biological activity of this compound be systematically evaluated?

  • Target identification : Screen against kinase or protease libraries using fluorescence polarization or surface plasmon resonance (SPR) .
  • Cellular assays : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) to prioritize lead candidates .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement in disease-relevant pathways .

Q. What computational methods support structure-activity relationship (SAR) studies for carbamate derivatives?

  • Docking simulations : Map the compound’s binding mode to enzymes (e.g., acetylcholinesterase) using AutoDock Vina or Schrödinger .
  • QM/MM calculations : Evaluate transition states for carbamate hydrolysis to predict metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in development .

Methodological Best Practices

  • Contradiction mitigation : Cross-validate synthetic protocols using orthogonal techniques (e.g., microwave-assisted vs. conventional heating) .
  • Data reproducibility : Document reaction parameters (e.g., solvent lot, humidity) in detail to minimize batch-to-batch variability .
  • Safety compliance : Adhere to OSHA guidelines for handling carbamates, including fume hood use and PPE (gloves, goggles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Reactant of Route 2
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tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.